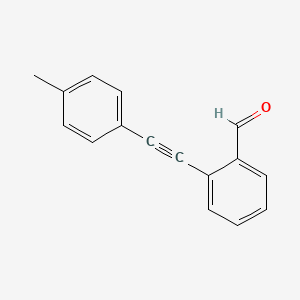

2-(p-Tolylethynyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

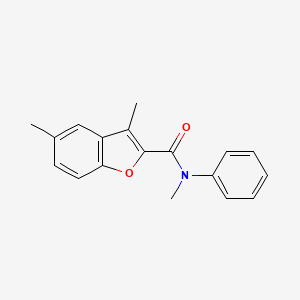

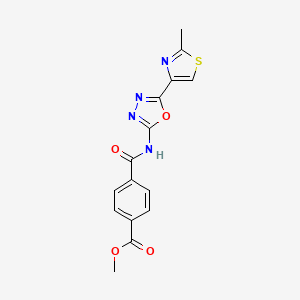

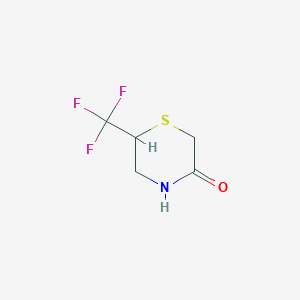

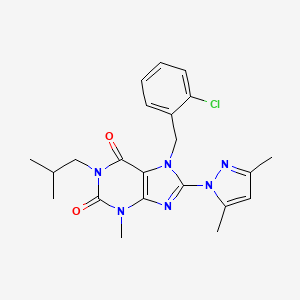

2-(p-Tolylethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O . It contains 30 bonds in total, including 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic aldehyde .

Synthesis Analysis

The synthesis of benzaldehydes, including 2-(p-Tolylethynyl)benzaldehyde, can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the use of salicyl aldehyde and propargyl bromide in aqueous micellar media . Enzymatic synthesis of benzaldehyde from l-phenylalanine in a two-step reaction with four enzymes has also been reported .Molecular Structure Analysis

The molecular structure of 2-(p-Tolylethynyl)benzaldehyde includes 30 bonds: 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic aldehyde . The average mass of the molecule is 220.266 Da .Chemical Reactions Analysis

The Knoevenagel Condensation is a significant chemical reaction involving benzaldehydes . In this reaction, an enol intermediate is initially formed, which reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis

2-(p-Tolylethynyl)benzaldehyde has a molecular weight of 220.266 Da . It has a density of 1.1±0.1 g/cm3 and a boiling point of 379.8±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Cross-Coupling Reactions : 2-(p-Tolylethynyl)benzaldehyde serves as a versatile building block in organic synthesis. It can participate in Sonogashira coupling reactions with terminal alkynes, leading to the formation of substituted alkynes or other functionalized compounds .

- One-Pot Reactions : Researchers have explored its use in one-pot reactions, such as the AgOTf-catalyzed reaction with α,β-unsaturated carbonyl compounds. These reactions provide access to diverse molecular scaffolds .

Medicinal Chemistry and Drug Discovery

- Bioavailability and ADME Properties : Understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for drug development. Notably, it is BBB-permeant, which suggests potential central nervous system activity .

Materials Science and Optoelectronics

- Organic Light-Emitting Diodes (OLEDs) : Its conjugated structure makes it suitable for OLEDs. By incorporating it into the emissive layer, researchers enhance device performance .

Safety and Hazards

Direcciones Futuras

The research of new and sustainable approaches to selectively synthesize benzaldehyde, including 2-(p-Tolylethynyl)benzaldehyde, is receiving great attention from the chemists’ community . For instance, a V-based catalytic biphasic system is being explored for the oxidation of toluene to benzaldehyde .

Mecanismo De Acción

Target of Action

It is known that the compound is involved in reactions with α,β-unsaturated carbonyl compounds .

Mode of Action

2-(p-Tolylethynyl)benzaldehyde interacts with its targets through a series of chemical reactions. For instance, it has been reported that 2-(p-tolylethynyl)benzaldehyde oxime reacts with α,β-unsaturated carbonyl compounds in a one-pot reaction . This reaction leads to the formation of 1-alkylated isoquinoline derivatives .

Biochemical Pathways

The compound’s involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may influence pathways related to these structures .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP2C19, an enzyme involved in drug metabolism .

Result of Action

Its involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may have effects related to these structures .

Propiedades

IUPAC Name |

2-[2-(4-methylphenyl)ethynyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZJUGIVVHLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(p-Tolylethynyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2826810.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)

![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)